
3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of isoprene units under controlled conditions to form the triene structure. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents under acidic or basic conditions, while reduction reactions may use reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol can be compared with other similar compounds, such as:
3,7,11-Trimethyldodeca-2,6,10-trien-1-ol: This compound has a similar structure but lacks one methyl group, which may affect its chemical properties and applications.
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol: This compound has a different arrangement of methyl groups, which may influence its reactivity and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(2E,6E)-3,6,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-6-8-15(4)16(5)10-9-14(3)11-12-17/h7,11,17H,6,8-10,12H2,1-5H3/b14-11+,16-15+ |
InChI Key |
KSCZUNTYFHOHMT-LPVXAABHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C(\C)/CC/C(=C/CO)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=C(C)CCC(=CCO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


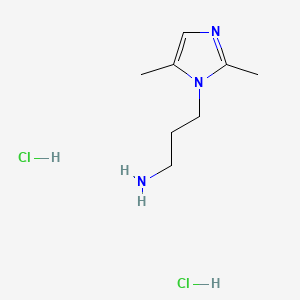
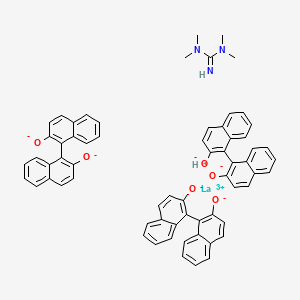
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
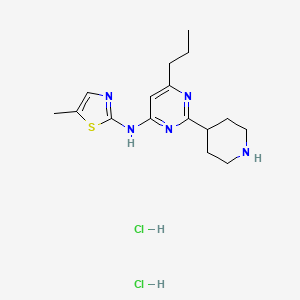
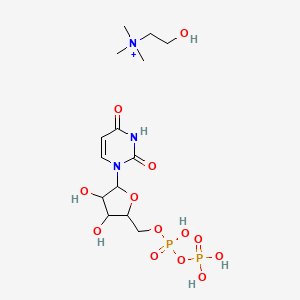
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12307623.png)
![rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis](/img/structure/B12307624.png)
![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)
![1-(4-Fluorophenyl)-4-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-2-one](/img/structure/B12307627.png)
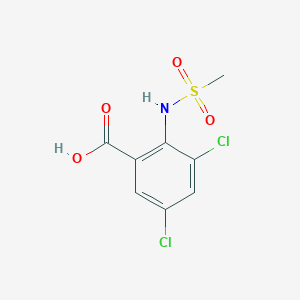

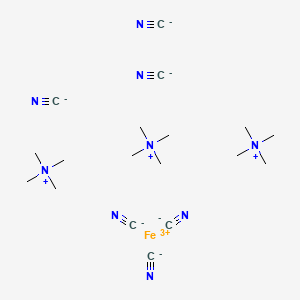
![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)
